4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a 3,5-dimethylphenyl group, and a 3,4-dihydroisoquinolin-2(1H)-ylcarbonyl moiety
Scientific Research Applications
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Introduction of the 3,5-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidin-2-one is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl Moiety: This can be accomplished through a coupling reaction, such as an amide bond formation, using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-phenylpyrrolidin-2-one: Lacks the 3,5-dimethyl groups on the phenyl ring.
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-methylphenyl)pyrrolidin-2-one: Contains a single methyl group on the phenyl ring.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of both the 3,5-dimethylphenyl group and the 3,4-dihydroisoquinolin-2(1H)-ylcarbonyl moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-16(2)11-20(10-15)24-14-19(12-21(24)25)22(26)23-8-7-17-5-3-4-6-18(17)13-23/h3-6,9-11,19H,7-8,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFPXELHHRWLPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.